(E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
The compound (E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide features a unique hybrid structure combining a 1-methyltetrahydroindazole core linked via a methylene group to an acrylamide moiety bearing a thiophene-2-yl substituent. The tetrahydroindazole moiety may confer enhanced metabolic stability and binding affinity compared to simpler heterocycles, while the thiophene-acrylamide group is associated with electronic modulation and receptor interactions.
Properties
IUPAC Name |
(E)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-19-15-7-3-2-6-13(15)14(18-19)11-17-16(20)9-8-12-5-4-10-21-12/h4-5,8-10H,2-3,6-7,11H2,1H3,(H,17,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWKJCJIMLGWGN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is an organic compound belonging to the acrylamide class. Its unique structure combines a tetrahydroindazole moiety with a thiophene ring and an acrylamide functional group, suggesting potential pharmacological applications due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through various methods that emphasize efficiency and environmental considerations. Commonly employed strategies include:
- Condensation Reactions : These involve the reaction of indazole derivatives with thiophene-based reagents to form the desired acrylamide structure.
- Functional Group Modifications : Post-synthetic modifications can enhance biological activity and selectivity for specific targets.
Biological Activity
The biological activity of this compound has been investigated through various studies. Key findings include:
Anticancer Potential
Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines while displaying relatively low cytotoxicity towards normal cells. This selective toxicity is crucial for developing safer therapeutic agents.
The compound's mechanism appears to involve multiple pathways:
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase.
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
QSAR Predictions
Quantitative Structure-Activity Relationship (QSAR) modeling predicts that the compound could interact with various biological targets, enhancing its therapeutic effectiveness against diseases such as cancer and possibly others due to its structural features .
Case Studies
Several case studies have highlighted the efficacy of similar acrylamide derivatives in treating specific conditions:
- Leishmania donovani and Trypanosoma cruzi : Analogous compounds have shown potent activity against these parasites, with IC50 values in the low micromolar range, indicating potential for further development as antiparasitic agents .
- Tyrosinase Inhibition : Compounds structurally related to this compound have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production, which could lead to applications in skin disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3OS |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 1448140-36-0 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs of the target compound are summarized in Table 1. These analogs share the (E)-3-(thiophen-2-yl)acrylamide backbone but differ in the substituents attached to the nitrogen atom of the acrylamide group.
Table 1: Structural and Functional Comparison of Thiophene-Acrylamide Derivatives
Key Observations:
Core Heterocycle Influence: The 1-methyltetrahydroindazole group in the target compound distinguishes it from morpholinophenyl (26a) or pyrimidinone (compound 5) cores. Indazoles are known for kinase inhibition and metabolic stability due to their fused bicyclic structure, whereas morpholine and piperidine groups (e.g., 26a and 5) enhance solubility and modulate electron density .
Thiophene-Acrylamide Interactions :
- The (E)-3-(thiophen-2-yl)acrylamide group is conserved across analogs. Thiophene’s sulfur atom contributes to π-π stacking and hydrophobic interactions, which are critical for binding to targets like α7 nicotinic acetylcholine receptors (nAChRs) or lipoxygenase enzymes .
- Substituents on the acrylamide nitrogen (e.g., p-tolyl in vs. tetrahydroindazole-methyl in the target compound) dictate steric and electronic effects. Bulkier groups like tetrahydroindazole may restrict conformational flexibility but enhance target selectivity.
Biological Activity Trends: Antinociceptive Effects: Compound 26a and the p-tolyl analog () show activity via α7 nAChR modulation. The target compound’s indazole group could either enhance or antagonize this effect due to differences in receptor binding pockets . Enzyme Inhibition: Pyrimidinone-containing compound 5 () inhibits lipoxygenase, suggesting that electron-deficient cores (e.g., nitroso groups) enhance antioxidant activity. The target compound’s indazole may similarly interact with redox-active enzyme sites.
Physicochemical and Pharmacokinetic Properties
- Solubility: The morpholinophenyl group in 26a improves water solubility compared to the hydrophobic tetrahydroindazole in the target compound .
- Metabolic Stability: The saturated tetrahydroindazole may resist CYP450-mediated oxidation better than aromatic indazoles or pyrimidinones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
